molecular formula C6H5BrO2 B119925 4-Bromocatechol CAS No. 17345-77-6

4-Bromocatechol

Cat. No. B119925
CAS RN: 17345-77-6
M. Wt: 189.01 g/mol
InChI Key: AQVKHRQMAUJBBP-UHFFFAOYSA-N
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Description

4-Bromocatechol is a brominated derivative of catechol, which is a type of phenol. It is known to be a metabolite of bromobenzene and has been studied in the context of hepatotoxicity. In isolated rat hepatocytes, 4-bromocatechol is formed during the metabolism of bromobenzene and may contribute to its covalent binding and toxicity, although its role in cytotoxicity appears to be limited .

Synthesis Analysis

The synthesis of compounds related to 4-bromocatechol often involves the use of brominated starting materials. For instance, 4-bromophenol can be used as a precursor in the synthesis of various brominated compounds. In one study, 4'-bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl through acetylation and a haloform reaction, with a high yield of 95% . Although not directly synthesizing 4-bromocatechol, these methods provide insight into the types of reactions and conditions that could be used for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-bromocatechol has been determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a Schiff base compound related to 4-bromocatechol was determined using X-ray single-crystal diffraction, and its molecular geometry was compared with density functional theory (DFT) calculations . Similarly, the crystal structure of another brominated compound was analyzed and compared with DFT calculations to study its optical and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds like 4-bromocatechol can be inferred from studies on similar molecules. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided insights into the molecule's stability arising from hyperconjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis . These studies suggest that 4-bromocatechol could undergo similar interactions and reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromocatechol can be deduced from studies on related brominated compounds. For example, the synthesis and characterization of a novel Schiff base revealed its crystal structure and provided information on its vibrational frequencies, optimized structure, and thermodynamic functions . Additionally, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid using various spectroscopic methods allowed for the determination of its molecular electrostatic potential (MEP) surface map, which provides information about the charge transfer within the molecule .

Scientific Research Applications

Metabolite Formation and Toxicity Studies

4-Bromocatechol has been studied as a metabolite formed from bromobenzene. Research indicates that both 4-bromophenol and 4-bromocatechol are formed as metabolites of bromobenzene in isolated rat hepatocytes. These metabolites contribute modestly to bromobenzene covalent binding and show no significant role in bromobenzene cytotoxicity in isolated hepatocytes (Dankovic & Billings, 1985).

Bromobenzene Metabolism

In studies on bromobenzene metabolism, it was found that 4-bromocatechol is formed almost exclusively from bromobenzene-3,4-dihydrodiol rather than from bromophenols, which are instead mostly conjugated. This study provides insights into the mechanism of 4-bromocatechol formation from bromobenzene (Dankovic, Billings, Seifert, & Stillwell, 1985).

Formation of Glutathione Conjugate

A study identified a metabolite of p-bromophenol, namely 6-(glutathion-S-yl)-4-bromocatechol. This compound is formed when 4-bromocatechol undergoes autooxidation to the corresponding quinone or semiquinone, which can either bind to microsomal protein or form a glutathione conjugate (Monks, Lau, & Highet, 1984).

Oxidation Studies

Research into the oxidation of 4-halocatechols, including 4-bromocatechol, revealed rapid halogen substitution and dibenzodioxin formation during tyrosinase-catalyzed oxidation. This study has implications for understanding the toxicological aspects of these compounds (Stratford, Riley, & Ramsden, 2011).

Nephrotoxicity Studies

In nephrotoxicity studies, 4-bromocatechol was identified as a nephrotoxicant produced from bromobenzene in mice, demonstrating its potential toxic effects on renal function (Rush, Newton, Maita, Kuo, & Hook, 1984).

Safety And Hazards

4-Bromocatechol may form combustible dust concentrations in air. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye damage and is harmful if inhaled . It is suspected of causing genetic defects and may cause cancer. It is toxic if swallowed or in contact with skin .

properties

IUPAC Name

4-bromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKHRQMAUJBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169617
Record name 4-Bromocatechol
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocatechol

CAS RN

17345-77-6
Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-bromopyrocatechol
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Record name 4-BROMOCATECHOL
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Record name 4-Bromocatechol
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Synthesis routes and methods I

Procedure details

Catechol (11.0 g; 0.100 mol) is dissolved in 50 ml of ether and 29 g of freshly-prepared dioxane dibromide (Yanovskaya, Terent'ev and Belsn'kii), J. Gen. Chem. Vol. 22:1594 (1952)) is added slowly as a solution in 50 ml of ether. The organic solution is washed with water (3 times) and dried over MgSO4. The solvent is removed under reduced pressure to yield 4-bromocatechol as a red-brown oil. 1H NMR δ 5.52 (s, 1), 5.70 (s, 1), 6.74 (d, 1, J=8.74 Hz), 6.92 (dd, 1, J=8.3, 2.3 Hz), and 7.01 ppm (d, 1, J=2.6 Hz).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.51 g (0.0300 mol) of 4-bromoveratrole is dissolved in 50 ml of dichloromethane. To this suspension is added 37.6 g (0.150 mol) of boron tribromide at 0° C. The mixture was stirred for 3 hours at room temperature. Solvents were removed under reduced pressure. The resulting brown oil was dissolved in ethyl acetate and filtered through a pad of silica gel. The filtrate was concentrated to afford 5.45 g of 4-bromo catechol as a fight, brown oil.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-hydroxybenzaldehyde (10 g, 50 mmol) was dissolved in a 1 N aqeuous NaOH solution (55 mL). To this yellow solution was added hydrogen peroxide (36%, 12 mL) dropwise via addition funnel at room temperature. After stirring for 2 h, the reaction was quenched by adding saturated solution of Na2S2O3, and extracted with EtOAc. The organic extract was washed with 1N HCl, water, brine, and passed through a short pad of silica gel to obtain 4-bromobenzene-1,2-diol (7.0 g, 74%) as a brown solid. 1H NMR (300 MHz, CDCl3) 7.02 (d, J=2.1, 1H), 6.91 (dd, J=8.8, 2.1, 1H), 6.73 (d, J=8.8, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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